2-Nonylthiazolidine

Description

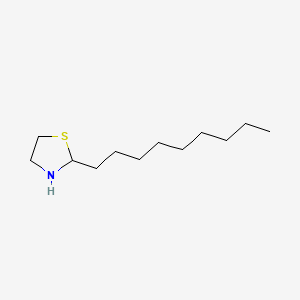

Structure

2D Structure

3D Structure

Properties

CAS No. |

116112-94-8 |

|---|---|

Molecular Formula |

C12H25NS |

Molecular Weight |

215.40 g/mol |

IUPAC Name |

2-nonyl-1,3-thiazolidine |

InChI |

InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12-13H,2-11H2,1H3 |

InChI Key |

DOTWLKBBHRRWHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1NCCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Synthetic Transformations of 2 Nonylthiazolidine

Established Synthetic Routes to 2-Nonylthiazolidine and its Carboxylic Acid Derivatives

The primary methods for constructing the this compound scaffold rely on well-understood organic reactions, particularly condensation, which allows for the efficient formation of the core thiazolidine (B150603) ring.

Condensation Reactions for Thiazolidine Ring Formation

The synthesis of this compound is fundamentally achieved through a condensation reaction. wikipedia.org This class of reaction involves the joining of two molecules to form a larger molecule, typically with the elimination of a small molecule like water. wikipedia.orglibretexts.org In this specific case, the reaction occurs between an aldehyde and an amino-thiol compound.

The key reactants are:

Decanal (B1670006) (an aldehyde): This molecule provides the nine-carbon alkyl chain (nonyl group) and the carbon atom that will become C2 of the thiazolidine ring.

Cysteamine (B1669678) (an amino-thiol): This compound provides the sulfur and nitrogen atoms necessary for the heterocyclic ring.

The reaction proceeds by the nucleophilic attack of the sulfur atom from cysteamine on the carbonyl carbon of decanal. This is followed by an intramolecular reaction involving the amino group, which leads to the formation of the five-membered thiazolidine ring and the elimination of a water molecule. dss.go.thresearchgate.net

To synthesize the carboxylic acid derivative, This compound-4-carboxylic acid , the amino acid L-cysteine is used in place of cysteamine. sci-hub.sescielo.br The reaction mechanism is analogous, but the resulting molecule retains the carboxylic acid group from the cysteine backbone. researchgate.net This method is widely used for preparing various 2-alkylthiazolidine-4-carboxylic acids. sci-hub.se

Diastereoselective Synthesis of Chiral this compound Stereoisomers

When a chiral amino acid like L-cysteine or D-penicillamine is used as the starting material, the synthesis of the resulting thiazolidine can be diastereoselective. scielo.br This means that one or more new stereocenters are created, and the reaction favors the formation of one diastereomer over others. wikipedia.org

The synthesis of this compound-4-carboxylic acid from L-cysteine and decanal creates a new chiral center at the C2 position of the thiazolidine ring, in addition to the existing chiral center at C4 (from the amino acid). The stereochemistry of the starting amino acid influences the configuration of the newly formed stereocenter. scielo.brnih.gov This approach, known as chiral pool synthesis, utilizes readily available chiral molecules to create new, complex chiral structures. wikipedia.org Selective inversion of the configuration at the C2 position can sometimes be achieved through a ring-opening and ring-closure mechanism, allowing for the synthesis of specific, pure stereoisomers. scielo.br The ability to control stereochemistry is crucial, as different stereoisomers of a molecule often exhibit distinct biological activities. wikipedia.org

Mechanistic Investigations of Thiazolidine-Forming Reactions

Mechanistic studies provide a detailed, step-by-step understanding of the thiazolidine formation process. mdpi.com The reaction between an aldehyde (like decanal) and an amino-thiol (like cysteamine or cysteine) is believed to proceed via a condensation mechanism. researchgate.net

The proposed mechanism involves the following key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic thiol group of cysteamine attacking the electrophilic carbonyl carbon of the aldehyde.

Formation of a Hemithioacetal: This attack forms a transient intermediate known as a hemithioacetal.

Dehydration and Imine Formation: The hemithioacetal can dehydrate to form a Schiff base or an imine intermediate. NMR studies have confirmed the presence of an imine intermediate in similar reactions. researchgate.net

Intramolecular Cyclization: The final step is a ring-closing reaction where the amino group attacks the carbon of the imine, forming the stable five-membered thiazolidine ring. dss.go.th

Investigations have shown that reaction conditions, such as the presence of buffers or the type of solvent, can significantly influence the reaction rate and pathway. For instance, phosphate (B84403) buffers have been shown to promote thiazolidine formation by stabilizing carbocation intermediates that can form during the reaction. dss.go.thnih.gov Protic solvents can also enhance the reaction by facilitating the removal of the water molecule byproduct. dss.go.thnih.gov

Green Chemistry Approaches in Thiazolidine Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing thiazolidine derivatives. pharmascholars.com These approaches aim to reduce or eliminate the use of hazardous solvents and catalysts. sciforum.netsciforum.net

Exploration of Solvent-Free or Environmentally Benign Reaction Conditions

Solvent-free synthesis is a key technique in green chemistry that reduces pollution and can enhance reaction efficiency. zenodo.org For the synthesis of thiazolidine-type compounds, several solvent-free methods have been successfully employed.

Mechanochemistry: This technique involves grinding solid reactants together, sometimes with a catalytic amount of a substance, to initiate a chemical reaction. chemsociety.org.ng For example, Knoevenagel condensation to produce thiazolidinedione derivatives has been achieved by heating the reaction mixture on a sand bath with intermittent mixing in the absence of a solvent. pharmascholars.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates and improve yields, often without the need for a solvent. zenodo.org This method has been used for the one-pot condensation synthesis of amidoalkyl naphthols, highlighting its potential for similar condensation reactions. ijrap.net

These solvent-free approaches offer significant advantages, including shorter reaction times, simpler work-up procedures, and the elimination of toxic and volatile organic solvents. ijrap.netacgpubs.org

Catalysis in Thiazolidine Synthesis (e.g., Deep Eutectic Solvents)

The choice of catalyst is critical in green synthesis. Modern approaches often utilize recyclable and non-toxic catalysts. Deep Eutectic Solvents (DESs) have emerged as a promising class of green media for organic synthesis. frontiersin.orgnih.gov

DESs are mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or N-methylurea). frontiersin.orgnih.gov They are considered green solvents due to their low toxicity, low vapor pressure, biodegradability, and recyclability. sciforum.netsciforum.net

In the context of thiazolidine synthesis, DESs can act as both the solvent and the catalyst. frontiersin.orgresearchgate.net For instance, the Knoevenagel condensation for synthesizing thiazolidinedione derivatives has been successfully carried out in a choline chloride:N-methylurea DES. sciforum.netnih.gov This specific DES was found to be the most efficient among several tested, providing high product yields in a short reaction time. nih.gov The proposed mechanism suggests that the DES facilitates the reaction by deprotonating the thiazolidinedione, thereby activating it for condensation with the aldehyde. nih.gov

The use of DES and other green catalysts, such as silica-supported iodine and potassium carbonate, represents a significant advancement over conventional methods that often rely on hazardous organic solvents and catalysts. pharmascholars.com

Table 1: Comparison of Synthetic Methodologies for Thiazolidine Derivatives

| Parameter | Conventional Synthesis | Green Synthesis (Solvent-Free) | Green Synthesis (DES Catalysis) |

|---|---|---|---|

| Solvent | Toluene, Ethanol pharmascholars.comnih.gov | None pharmascholars.comzenodo.org | Deep Eutectic Solvent (e.g., ChCl:N-methylurea) nih.gov |

| Catalyst | Piperidine, Strong Acids libretexts.orgnih.gov | Solid-supported (e.g., I2-Silica, K2CO3) pharmascholars.com | DES acts as catalyst frontiersin.org |

| Conditions | Refluxing temperature, long reaction times pharmascholars.comnih.gov | Heating (e.g., sand bath), Grinding pharmascholars.comchemsociety.org.ng | Moderate heating (e.g., 80 °C) sciforum.net |

| Advantages | Well-established procedures | Reduced waste, no volatile organic compounds, simpler work-up ijrap.net | Recyclable, biodegradable, dual solvent/catalyst role nih.gov |

| Disadvantages | Use of hazardous solvents, potential for by-products sciforum.net | May require specific equipment (e.g., grinder, microwave) | May require screening to find optimal DES composition frontiersin.org |

Advanced Derivatization and Functionalization Strategies

Advanced synthetic methodologies are crucial for expanding the chemical diversity and potential applications of the this compound core. These strategies involve the targeted modification of the pre-formed heterocyclic system to introduce new functional groups, create complex molecular architectures, and generate libraries of related compounds for further investigation.

Synthesis of Substituted Thiazolidine Ring Systems from this compound

Once the this compound ring is formed, typically from the condensation of an amino thiol like L-cysteine with an aldehyde, it serves as a versatile template for further chemical modifications. These derivatizations often target the nitrogen atom at the 3-position and the carboxyl group at the 4-position, which is present when cysteine is used as the starting material.

Key derivatization reactions include:

N-Acylation: The secondary amine within the thiazolidine ring is amenable to acylation. This reaction introduces a variety of acyl groups to the nitrogen at the 3-position. Studies have shown that N-acylation can be achieved using reagents like acetic anhydride (B1165640) or various acid chlorides. jst.go.jpnih.gov For instance, reacting a 2-alkylthiazolidine with fatty acid chlorides can produce N-acylated derivatives. nih.gov This modification is significant as it can influence the molecule's stereochemistry and biological properties. The conditions of the acylation (e.g., reagents, temperature) can selectively produce or invert stereoisomers at the C2 and C4 positions. jst.go.jpscielo.br

Esterification: For this compound-4-carboxylic acid, the carboxyl group can be readily converted into an ester. This is typically achieved by refluxing the compound with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like sulfuric acid. rdd.edu.iquomustansiriyah.edu.iq

Amide Formation: The carboxylic acid moiety can also be converted to a wide range of amides. A common strategy involves first converting the acid to a more reactive species, like an acid hydrazide, by reacting the corresponding ester with hydrazine (B178648) hydrate. rdd.edu.iquomustansiriyah.edu.iq This hydrazide can then be coupled with other molecules. A series of 2-substituted thiazolidine-4-carboxamide derivatives have been synthesized by coupling the thiazolidine carboxylic acid with various amines or amino esters. researchgate.net

The following table summarizes these primary derivatization strategies for a generic 2-alkylthiazolidine-4-carboxylic acid, which is directly applicable to the 2-nonyl analogue.

| Transformation | Position | Reagents | Product | Reference(s) |

| N-Acylation | N-3 | Acetic Anhydride / Pyridine | 3-Acetyl-2-alkylthiazolidine-4-carboxylic acid | jst.go.jp |

| N-Acylation | N-3 | Fatty Acid Chloride | 3-Acyl-2-alkylthiazolidine | nih.gov |

| Esterification | C-4 | Methanol, H₂SO₄ | Methyl 2-alkylthiazolidine-4-carboxylate | rdd.edu.iq |

| Hydrazide Formation | C-4 | Hydrazine Hydrate (from ester) | 2-Alkylthiazolidine-4-carbohydrazide | rdd.edu.iquomustansiriyah.edu.iq |

| Amide Coupling | C-4 | Amines, Amino Esters | 2-Alkylthiazolidine-4-carboxamide derivatives | researchgate.net |

Development of Novel this compound Analogues and Heterocyclic Hybrid Structures

Building upon the initial derivatization, this compound can be used as a scaffold to construct more complex molecular architectures, including novel analogues and hybrid structures where the thiazolidine ring is fused or linked to other heterocyclic systems.

A key strategy for creating such hybrids involves multistep synthetic sequences that use a functionalized thiazolidine as a starting point. One well-documented pathway proceeds through the carbohydrazide (B1668358) derivative. rdd.edu.iquomustansiriyah.edu.iq

Schiff Base Formation: The 2-alkylthiazolidine-4-carbohydrazide can be reacted with an aldehyde or ketone (e.g., glyoxylic acid) to form a Schiff base (an imine). rdd.edu.iq

Cyclization: This new Schiff base contains a reactive C=N double bond. It can undergo a cyclization reaction with a suitable bifunctional reagent. For example, reaction with thioglycolic acid leads to the formation of a new 4-oxothiazolidine ring, creating a hybrid structure where the two heterocyclic systems are linked via an amide bond. rdd.edu.iq

Another approach involves the N-acylation of the thiazolidine followed by intramolecular cyclization. N-acylthiazolidine-4-carboxylic acids can be cyclodehydrated to generate bicyclic mesoionic intermediates known as münchnones. core.ac.uk These intermediates can then undergo 1,3-dipolar cycloaddition reactions to form new, fused ring systems, such as pyrrolo[1,2-c]thiazoles. core.ac.uk Research has also demonstrated the conversion of acetylated 2-alkylthiazolidine-4-carbohydrazides into triazine-1-one derivatives through a cyclization reaction. uomustansiriyah.edu.iq

These methods provide a pathway to novel molecular frameworks built upon the this compound scaffold.

| Starting Material | Key Intermediate | Cyclization Reagent | Resulting Hybrid Structure | Reference(s) |

| 2-Alkylthiazolidine-4-carbohydrazide | Schiff Base (with Glyoxylic Acid) | Thioglycolic Acid | 4-Oxothiazolidine linked to thiazolidine | rdd.edu.iq |

| 3-Acetyl-2-alkylthiazolidine-4-carbohydrazide | - | (Self-cyclization) | Triazin-1-one fused/linked system | uomustansiriyah.edu.iq |

| N-Acyl-2-alkylthiazolidine-4-carboxylic acid | Bicyclic Münchnone | (Intramolecular cycloaddition) | Pyrrolo[1,2-c]thiazole derivative | core.ac.uk |

Solid-Phase Synthesis Techniques for Thiazolidine Scaffolds

Solid-phase synthesis is a powerful technique for the rapid generation of chemical libraries, and it has been successfully applied to the synthesis of thiazolidine-based compounds. mdpi.com This methodology involves attaching a starting material to a solid support (polymeric resin) and performing a sequence of reactions. The key advantage is that excess reagents and by-products can be removed by simple washing and filtration, streamlining the purification process. mdpi.com

The general process for creating a library of substituted thiazolidines on a solid phase is as follows:

Immobilization: The synthesis typically begins by attaching an amino acid, such as unprotected (R)-cysteine, to a polymeric support (e.g., Merrifield resin) via an ester bond. dartmouth.edu

Thiazolidine Ring Formation: The resin-bound cysteine is then reacted with a variety of aldehydes (which would include nonanal (B32974) to produce the 2-nonyl derivative) to form the 2-substituted thiazolidine-4-carboxylic acid scaffold directly on the solid support. dartmouth.edu

Diversification: With the core scaffold attached to the resin, further modifications can be made. A common step is the N-acylation of the thiazolidine ring nitrogen using a range of acid chlorides or other acylating agents. dartmouth.edu This allows for the introduction of a second point of diversity into the molecule.

Cleavage: Once the desired chemical transformations are complete, the final compound is cleaved from the solid support, typically through hydrolysis of the ester linkage. dartmouth.edu

This approach allows for the efficient, parallel synthesis of a large number of distinct thiazolidine derivatives, making it a cornerstone of combinatorial chemistry for drug discovery and materials science. nih.govresearchgate.net

| Step | Description | Key Reagents/Components | Reference(s) |

| 1. Immobilization | Attachment of the amino acid backbone to the solid support. | Cysteine, Polymeric Resin (e.g., Merrifield) | dartmouth.edu |

| 2. Ring Formation | Cyclocondensation to form the thiazolidine ring. | Aldehydes (e.g., Nonanal) | dartmouth.edu |

| 3. Derivatization | Introduction of diversity, typically at the N-3 position. | Acylating agents (e.g., Acid Chlorides) | dartmouth.edu |

| 4. Cleavage | Release of the final product from the resin. | Hydrolysis conditions (e.g., alkaline hydrolysis) | dartmouth.edu |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing profound insights into the molecular framework through the analysis of nuclear spin behavior in a magnetic field. For 2-Nonylthiazolidine, both one-dimensional and two-dimensional NMR techniques are indispensable for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) nuclei.

One-Dimensional and Two-Dimensional NMR Techniques

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each nucleus. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the thiazolidine (B150603) ring and the nonyl chain. The protons on the thiazolidine ring (at positions 2, 4, and 5) would typically appear in a specific region of the spectrum, influenced by the adjacent heteroatoms. The long nonyl chain would exhibit a series of overlapping signals for the methylene (B1212753) (CH₂) groups and a characteristic signal for the terminal methyl (CH₃) group.

Two-dimensional (2D) NMR experiments are crucial for resolving ambiguities and establishing connectivity between different parts of the molecule. youtube.comemerypharma.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity within the nonyl chain and within the thiazolidine ring. researchgate.netsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. researchgate.nethmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for connecting the nonyl substituent to the thiazolidine ring, by showing correlations between the protons on the first methylene group of the nonyl chain and the C2 carbon of the thiazolidine ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary depending on the solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazolidine C2-H | 4.0 - 4.5 | 65 - 75 |

| Thiazolidine N-H | 1.5 - 2.5 (broad) | - |

| Thiazolidine C4-H₂ | 3.0 - 3.5 | 45 - 55 |

| Thiazolidine C5-H₂ | 2.8 - 3.3 | 30 - 40 |

| Nonyl C1'-H₂ | 1.5 - 2.0 | 30 - 40 |

| Nonyl (CH₂)n | 1.2 - 1.4 | 22 - 32 |

| Nonyl CH₃ | 0.8 - 1.0 | 10 - 15 |

Conformational Analysis via NMR

The thiazolidine ring is not planar and can adopt different conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the preferred conformation of the ring in solution. mdpi.comnih.gov The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons in the ring can be related to the dihedral angles between them, offering insights into the ring's pucker. NOE experiments, such as NOESY or ROESY, can detect through-space interactions between protons that are close to each other, which helps in determining the relative stereochemistry and conformational preferences. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₂H₂₅NS), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |

| C₁₂H₂₅NS | 215.1708 | 215.1705 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is highly useful for structural confirmation. researchgate.netsapub.org

The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways:

Alpha-cleavage: The bond between the C2 carbon of the thiazolidine ring and the first carbon of the nonyl chain is a likely site for cleavage. This would result in the loss of the nonyl radical and the formation of a stable thiazolidinium cation.

Ring cleavage: The thiazolidine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like ethene or thioformaldehyde.

Cleavage within the alkyl chain: The long nonyl chain can also fragment, leading to a series of ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgmiamioh.edu

Table 3: Expected Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

| 215 | 88 | C₉H₁₉ (Nonyl radical) |

| 215 | 186 | C₂H₅ (Ethyl radical) |

| 215 | 158 | C₄H₉ (Butyl radical) |

| 88 | 60 | C₂H₄ (Ethene) |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopic techniques are predicated on the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides unique information about the spatial arrangement of atoms in a molecule. Among these techniques, Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical assignment of chiral compounds like this compound.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. A non-zero CD signal is only observed for chiral molecules, and the resulting spectrum is exquisitely sensitive to the molecule's absolute configuration and conformation. For a given enantiomer, the CD spectrum will exhibit a characteristic pattern of positive and negative bands, known as Cotton effects. Its mirror image (the other enantiomer) will display an exactly mirror-imaged CD spectrum.

Detailed Research Findings

While specific experimental Circular Dichroism data for this compound is not extensively available in the public domain, the stereochemical analysis of this compound can be effectively approached through a combination of experimental CD measurements of related 2-alkylthiazolidine derivatives and theoretical calculations. The general methodology involves the following steps:

Conformational Analysis: The first step in assigning the absolute configuration is to understand the conformational landscape of the molecule. The thiazolidine ring is not planar and can exist in various conformations, often described as envelope or twist forms. The long, flexible nonyl chain at the C2 position further increases the conformational complexity. Computational methods, particularly Density Functional Theory (DFT), are employed to identify the low-energy conformers of both the (R)- and (S)-enantiomers of this compound.

Theoretical Calculation of CD Spectra: For each of the identified low-energy conformers of a chosen enantiomer (e.g., (R)-2-Nonylthiazolidine), the theoretical CD spectrum is calculated using time-dependent DFT (TD-DFT). These calculations predict the wavelength and rotational strength of the electronic transitions that give rise to the CD signals.

Boltzmann Averaging: The calculated CD spectra of the individual conformers are then weighted according to their relative populations, as determined by the Boltzmann distribution based on their calculated free energies. This results in a final, population-weighted theoretical CD spectrum for the chosen enantiomer.

Comparison with Experimental Data: The theoretically predicted CD spectrum is then compared with the experimentally measured CD spectrum of a sample of this compound. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample.

Hypothetical Data for Stereochemical Assignment of this compound

To illustrate this process, the following data tables present hypothetical, yet representative, research findings for the stereochemical analysis of this compound.

Table 1: Calculated Low-Energy Conformers of (R)-2-Nonylthiazolidine

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (H-N-C2-H) (degrees) |

| R-1 | 0.00 | 45.2 | 165.8 |

| R-2 | 0.25 | 28.9 | -170.2 |

| R-3 | 0.60 | 15.3 | 60.5 |

| R-4 | 1.10 | 10.6 | -58.9 |

This table showcases a hypothetical set of the most stable conformers for the (R)-enantiomer of this compound as determined by DFT calculations. The relative energies dictate their population at equilibrium.

Table 2: Predicted vs. Experimental Circular Dichroism Data for this compound

| Wavelength (nm) | Experimental ΔA | Calculated ΔA for (R)-enantiomer | Calculated ΔA for (S)-enantiomer |

| 210 | +0.0015 | +0.0018 | -0.0018 |

| 225 | -0.0008 | -0.0010 | +0.0010 |

| 240 | +0.0003 | +0.0004 | -0.0004 |

This interactive table compares a hypothetical experimental CD spectrum with the theoretically calculated spectra for both the (R) and (S) enantiomers. The strong correlation between the experimental data and the calculated spectrum for the (R)-enantiomer would provide compelling evidence for the assignment of the (R)-configuration to the experimental sample.

Natural Occurrence, Biogenesis, and Role in Biological Systems Non Human Focus

Identification and Quantification of 2-Nonylthiazolidine-4-carboxylic Acid in Natural Matrices

Recent analytical studies have led to the identification and quantification of this compound-4-carboxylic acid in various natural contexts, particularly within food systems. This compound is a heterocyclic acid belonging to the family of 2-alkylthiazolidine-4-carboxylic acids. sci-hub.se Its presence is often linked to food processing and storage conditions where its chemical precursors are available. sci-hub.se

Research has successfully identified and quantified this compound-4-carboxylic acid in commercial orange juice not from concentrate (NFC). sci-hub.se Using advanced techniques such as Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) and stable isotope dilution assays, scientists have confirmed the presence of this compound. sci-hub.se

In one study, the concentration of this compound-4-carboxylic acid in orange juice was measured at different storage temperatures over time. The results indicated a significant increase in the compound's concentration during storage, particularly at elevated temperatures, highlighting its role as a potential marker for storage-related changes in flavor and quality. sci-hub.se

Table 1: Concentration of this compound-4-carboxylic Acid in Orange Juice During Storage This table is interactive. You can sort and filter the data.

| Storage Time (days) | Storage Temperature (°C) | Concentration (µg/kg) |

|---|---|---|

| 0 | - | < 1 (Below Limit of Detection) |

| 28 | 4 | 24 |

| 28 | 12 | 110 |

| 28 | 20 | 297 |

Data sourced from Mall, V., Sellami, I., & Schieberle, P. (2018). Identification and Quantitation of Four New 2-Alkylthiazolidine-4-carboxylic Acids Formed in Orange Juice by a Reaction of Saturated Aldehydes with Cysteine. Journal of Agricultural and Food Chemistry. sci-hub.se

The formation of this compound-4-carboxylic acid in food systems like orange juice is primarily a result of a non-enzymatic chemical reaction. sci-hub.se The key pathway is the condensation reaction between the amino acid L-cysteine and nonanal (B32974), a nine-carbon saturated aldehyde. sci-hub.seekb.eg

L-cysteine is naturally present in orange juice. Nonanal is not typically found in fresh juice but is formed during storage through the autoxidation of unsaturated fatty acids, such as linoleic acid. The degradation of these lipids generates various volatile compounds, including aldehydes, which can then react with other components in the food matrix. The increase in this compound-4-carboxylic acid concentration directly correlates with the generation of nonanal during storage, confirming this formation pathway. sci-hub.se

Biogenetic Hypotheses for Alkylthiazolidine-4-carboxylic Acids in Biological Milieus

The primary biogenetic hypothesis for the formation of 2-alkylthiazolidine-4-carboxylic acids, including the 2-nonyl variant, centers on the spontaneous condensation of L-cysteine with various aldehydes. sci-hub.seekb.eg This reaction is well-established and can occur readily under physiological conditions without the need for enzymatic catalysis. ekb.eg

In biological systems, L-cysteine is a common amino acid, while aldehydes can arise from numerous metabolic and catabolic processes, including lipid peroxidation and the metabolism of amino acids and carbohydrates. The formation of these thiazolidine (B150603) derivatives is therefore considered a likely consequence of the presence of these reactive precursors in a shared biological environment. While this reaction is known to occur, the characterization of this compound-4-carboxylic acid was reported for the first time in a food context in a 2018 study. sci-hub.se

Biochemical Roles in Non-Human Organisms or Model Systems

The specific biochemical roles of this compound-4-carboxylic acid are not yet extensively documented. However, the broader class of thiazolidine derivatives has been the subject of significant research, revealing a wide range of biological activities and enzymatic interactions. tandfonline.complos.orgresearchgate.net

Currently, there is limited specific research available on the interaction between this compound-4-carboxylic acid and lipoxygenase enzymes. Lipoxygenases are key enzymes in the biosynthesis of inflammatory mediators, and their inhibition is a target for anti-inflammatory therapies. up.ac.zathieme-connect.de These enzymes are also responsible for the development of off-flavors in foods during storage through their action on unsaturated fatty acids. researchgate.net

While direct studies on the title compound are scarce, related thiazolidine derivatives have been investigated for a variety of enzymatic activities. For instance, various 2-aryl thiazolidine-4-carboxylic acids have demonstrated antioxidant properties. researchgate.net This is relevant as antioxidants are known to have the potential to inhibit lipoxygenase activity. up.ac.za Furthermore, other thiazolidine derivatives have been shown to inhibit enzymes such as neuraminidase and xanthine (B1682287) oxidase or to possess anti-inflammatory and antibacterial properties. tandfonline.complos.orgbenthamdirect.comresearchgate.net These findings suggest that the thiazolidine scaffold is biologically active, but further research is needed to determine if this compound-4-carboxylic acid specifically inhibits lipoxygenase in non-human models like soybean lipoxygenase.

There is currently no substantial evidence to suggest that this compound-4-carboxylic acid is an integral intermediate or product of a defined primary metabolic pathway in microorganisms or plants. Its formation is more likely an incidental consequence of detoxification or spontaneous reactions.

The formation from L-cysteine (a primary metabolite) and an aldehyde (often a byproduct of processes like lipid peroxidation) suggests it is a secondary product rather than a functional component of a core metabolic route. sci-hub.se In some contexts, the formation of such compounds could be part of a detoxification mechanism, where reactive aldehydes are sequestered by reacting with available nucleophiles like cysteine, thereby preventing cellular damage. However, its specific role, if any, in microbial or plant metabolism remains an area for future investigation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound-4-carboxylic acid |

| L-cysteine |

| Nonanal |

Contribution to Chemical Profiles of Natural Products (e.g., Flavor Science)

This compound and its derivatives are heterocyclic compounds that contribute to the flavor and aroma profiles of certain natural products. Their formation is often a result of reactions between naturally present precursor molecules, particularly during processing or storage.

One significant occurrence of a this compound derivative has been identified in orange juice. Research has shown that this compound-4-carboxylic acid is formed in orange juice not from concentrate through the reaction of cysteine with decanal (B1670006). researchgate.netsci-hub.se This reaction can occur during storage, leading to changes in the juice's flavor profile. The precursors, the amino acid L-cysteine and the saturated aldehyde decanal, are naturally present in the juice. researchgate.net

The general mechanism for the formation of 2-alkylthiazolidine-4-carboxylic acids involves the condensation of an amino acid (cysteine) with an aldehyde. This type of reaction is a component of the broader Maillard reaction and Strecker degradation pathways, which are fundamental to the development of flavor in many cooked foods, particularly meat. mdpi.com During the cooking of meat, reactions between amino acids and reducing sugars generate a wide array of volatile and non-volatile compounds, including various heterocyclic compounds like thiazoles, which are important for meaty flavors. mdpi.comwikipedia.orgbeefresearch.org While this compound itself is not always explicitly a major identified component in cooked meat flavor profiles, the underlying chemistry of its formation is consistent with the reactions known to occur. mdpi.comnih.gov

The presence of nonylthiazolidine has also been noted in the context of sea algae flavor formulations, suggesting its role as a flavor component in marine-derived products. google.com

The table below summarizes the known occurrences and precursors of this compound derivatives in natural products.

| Product | Specific Compound Identified | Precursors | Context of Formation | Reference(s) |

| Orange Juice | This compound-4-carboxylic acid | L-cysteine and Decanal | Storage | researchgate.netsci-hub.se |

| Sea Algae Flavor | Nonylthiazolidine | Not specified | Flavoring formulation | google.com |

Analytical Chemistry Research for 2 Nonylthiazolidine Detection and Quantification

Development of Chromatographic Methods

Chromatographic techniques are fundamental in the separation and analysis of complex mixtures. For 2-Nonylthiazolidine, both gas and liquid chromatography, coupled with mass spectrometry, have proven to be powerful tools.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a well-established analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. wikipedia.orgresearchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.netthermofisher.com The GC-MS process involves vaporizing a sample and separating its components in a capillary column. thermofisher.com As the separated compounds elute from the column, they are ionized and fragmented by the mass spectrometer, which then separates the ions based on their mass-to-charge ratio, allowing for definitive identification. thermofisher.com

GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org Its applications are diverse, ranging from environmental analysis and food and flavor analysis to drug detection and the analysis of cosmetic impurities. wikipedia.orgnews-medical.net In the context of this compound, GC-MS can be utilized for both qualitative identification and quantitative analysis in various sample matrices.

Table 1: GC-MS Applications

| Application Area | Description |

|---|---|

| Environmental Analysis | Detection of volatile and semi-volatile organic compounds in air, water, and soil. thermofisher.com |

| Food and Beverage Analysis | Analysis of aromatic compounds, contaminants, and adulterants. wikipedia.org |

| Forensic Science | Identification of drugs, poisons, and other substances in biological samples. news-medical.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level analysis of compounds that may not be sufficiently volatile for GC-MS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique. eag.com This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.com LC-MS/MS is ideal for analyzing complex samples such as those found in environmental, pharmaceutical, and biological matrices. eag.commst.or.jpshimadzu-la.com

The process begins with the separation of sample components by a liquid chromatograph. The eluent is then introduced into the mass spectrometer, where it is ionized. mst.or.jp In a tandem mass spectrometer, a specific precursor ion is selected, fragmented, and then the resulting product ions are detected. eag.com This two-stage mass analysis provides a high degree of specificity and sensitivity, making it possible to detect compounds at very low concentrations, sometimes below one part per trillion. eag.com A study on the analysis of 71 pesticides in pulses demonstrated the capability of LC-MS/MS to achieve limits of detection in the range of 0.001-0.015 μg/g. nih.gov The development of methods using LC-MS/MS for trace analysis often involves pressurized liquid extraction and solid-phase extraction for sample clean-up to ensure accurate quantification. nih.gov

Advanced Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods offer alternative and sometimes complementary approaches to chromatographic techniques for the quantitative analysis of this compound.

UV-Vis Spectrophotometry in Quantitative Assays

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of substances in solution. dergipark.org.trtsijournals.com The fundamental principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijpsonline.com This technique is valuable for determining the concentration of an analyte by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. dergipark.org.tr

For quantitative assays, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. jascoinc.com While UV-Vis spectrophotometry is a robust and accessible technique, its selectivity can be limited if other components in the sample absorb at the same wavelength as the analyte of interest. analytik.news

Fluorescence Spectroscopy for Selective Detection

Fluorescence spectroscopy is an analytical technique that offers significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry. chromatographyonline.comlambda-at.com This method is based on the principle that certain molecules, upon absorbing light at a specific wavelength (excitation), will emit light at a longer wavelength (emission). lambda-at.com Because not all molecules fluoresce, and the excitation and emission wavelengths are characteristic of a particular compound, this technique can be highly selective. chromatographyonline.com

The selectivity of fluorescence spectroscopy can be further enhanced by carefully choosing the excitation and emission wavelengths to minimize interference from other fluorescent compounds in the sample. nih.gov In some cases, derivatization with a fluorescent agent can be employed to make a non-fluorescent analyte detectable by this method. libretexts.org The high sensitivity of fluorescence spectroscopy makes it suitable for detecting very low concentrations of analytes. lambda-at.com This technique can be used for both qualitative identification, by comparing excitation and emission spectra to standards, and for quantitative analysis by relating fluorescence intensity to concentration. iaea.org

Sample Preparation and Matrix Effects in Complex Samples

The accuracy and reliability of analytical measurements for this compound are heavily dependent on proper sample preparation and the management of matrix effects. nih.gov The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample. bataviabiosciences.com These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. nih.govbataviabiosciences.com

Complex samples, such as those from biological or environmental sources, often contain a multitude of components that can interfere with the analysis. bataviabiosciences.com Therefore, effective sample preparation is crucial to remove or reduce these interfering substances. drawellanalytical.com Common sample preparation techniques include:

Solid-Phase Extraction (SPE): A method used to clean up samples by isolating the analyte of interest from the matrix. bataviabiosciences.com

Liquid-Liquid Extraction (LLE): A technique to separate compounds based on their relative solubilities in two different immiscible liquids. bataviabiosciences.com

Dilution: A simple approach to reduce the concentration of interfering matrix components. bataviabiosciences.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A sample preparation method often used for pesticide residue analysis in food that can be adapted for other analytes. nih.gov

To further mitigate matrix effects, several analytical strategies can be employed. nih.gov Matrix-matched calibration, where calibration standards are prepared in a matrix similar to the sample, helps to compensate for signal suppression or enhancement. drawellanalytical.com The use of internal standards, particularly stable isotope-labeled versions of the analyte, is another effective approach to correct for variations in sample preparation and instrumental response. nih.gov An integrated approach that combines thorough sample preparation with optimized analytical instrumentation is the most effective way to overcome the challenges posed by complex matrices. nih.govbioanalysis-zone.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-chlorobenzophenone |

| diacetyl dihydrolutidine (DDL) |

| diazepam |

| ethidium |

| gliclazide |

| glycine ethyl ester |

| metformin hydrochloride |

| pioglitazone hydrochloride |

| riboflavin |

Development of Integrated Analytical Platforms for Thiazolidine (B150603) Research

The detection and quantification of specific thiazolidines, such as this compound, in complex matrices present significant analytical challenges. These compounds are often present at trace levels and can be part of a mixture containing numerous other volatile and semi-volatile organic compounds. researchgate.netresearchgate.net To overcome these challenges, modern analytical chemistry has moved towards the development of integrated platforms, which combine multiple analytical techniques online to enhance separation efficiency, sensitivity, and identification confidence. ijpsjournal.comijarnd.comnih.gov These hyphenated techniques are essential for comprehensive thiazolidine research, providing a more complete picture of the chemical profile of a sample. nih.gov

The core principle of an integrated platform is to couple a high-resolution separation technique with one or more advanced detection technologies. ijarnd.com This approach allows for the physical separation of analytes from the sample matrix, followed immediately by their structural identification and quantification. actascientific.com For volatile sulfur compounds like this compound, platforms based on gas chromatography are particularly prevalent. shimadzu.comacs.org

A state-of-the-art integrated platform for thiazolidine analysis typically involves the hyphenation of multidimensional separation with sophisticated detection methods. The most powerful of these is comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) and/or a sulfur-selective detector. researchgate.netchromatographyonline.com GC×GC offers a substantial increase in peak capacity—roughly a tenfold enhancement compared to conventional one-dimensional GC—which is critical for resolving target analytes from matrix interferences in complex samples. researchgate.netchromatographyonline.com

The development of such a platform involves optimizing several key stages:

Sample Preparation and Introduction: Techniques like headspace solid-phase microextraction (HS-SPME) are favored for their simplicity, speed, and solvent-free nature, making them ideal for extracting volatile compounds like this compound from various sample matrices. frontiersin.org

Multidimensional Separation: A GC×GC system uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column). researchgate.net A modulator, the core of the GC×GC system, traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. chromatographyonline.com This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. chromatographyonline.com

Multi-Detector Approach: The effluent from the second GC column can be split and directed to multiple detectors simultaneously. acs.org A time-of-flight mass spectrometer (TOF-MS) provides high-speed spectral acquisition necessary for the narrow peaks generated by GC×GC, allowing for the identification of compounds based on their mass spectra. researchgate.net Concurrently, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), provides high selectivity and sensitivity for sulfur-containing compounds, aiding in their specific detection and quantification even when co-eluting with other non-sulfur compounds. chromatographyonline.com

This integrated approach provides a comprehensive analytical solution, enhancing both the qualitative and quantitative analysis of trace-level thiazolidines in complex environments.

Detailed Research Findings

Research into the analysis of complex volatile mixtures, particularly those containing sulfur compounds, underscores the necessity of integrated platforms. While studies may not focus exclusively on this compound, the methodologies developed for analogous compounds in intricate matrices like food aromas or biological samples are directly applicable.

For instance, research on sulfur compounds in roasted beef aroma utilized a GC×GC-TOF-MS platform to navigate the sample's complexity, where these compounds were present in trace amounts. researchgate.net This high-resolution technique allowed for the detection of over 70 sulfur compounds, many of which would have been missed by conventional one-dimensional GC-MS. researchgate.net Similarly, studies on volatile profiles in vegetables have employed HS-SPME coupled with GC-MS to successfully identify and quantify a wide range of volatile sulfur compounds (VSCs), demonstrating the efficacy of this sample preparation and analysis combination. frontiersin.org

The power of hyphenation is further illustrated by the ability to combine separation techniques with multiple forms of detection. A dual-channel detection setup using a quadrupole mass spectrometer (qMS) for qualitative identification and a flame ionization detector (FID) for quantification has been successfully translated from a 1D-GC to a GC×GC system. acs.org This demonstrates the modularity and adaptability of integrated platforms in research settings. The integration of toxicoproteomics and toxicometabolomics data has also been used to explore the effects of the thiazolidinedione class of compounds, highlighting how multi-omics approaches represent a new frontier in integrated analysis. researchgate.netd-nb.info

The table below summarizes the components and advantages of a typical integrated platform designed for advanced thiazolidine research.

| Platform Component | Technique | Purpose & Rationale | Reference |

|---|---|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | Efficiently extracts and concentrates volatile and semi-volatile analytes like this compound from the sample matrix without the use of solvents. | frontiersin.org |

| Separation | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Provides a significant increase in separation power and peak capacity, resolving target compounds from complex matrix interferences. Creates structured chromatograms based on analyte volatility and polarity. | researchgate.netresearchgate.netchromatographyonline.com |

| Identification | Time-of-Flight Mass Spectrometry (TOF-MS) | Offers rapid spectral acquisition rates required for narrow GC×GC peaks. Provides mass spectra for confident compound identification through library matching and fragmentation analysis. | researchgate.net |

| Selective Quantification | Sulfur Chemiluminescence Detector (SCD) | Delivers high selectivity and sensitivity specifically for sulfur-containing compounds, enabling accurate quantification even at trace levels. | chromatographyonline.com |

The following table provides a comparison of different hyphenated techniques relevant to the analysis of complex organic compounds.

| Hyphenated Technique | Primary Advantage | Common Application | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Robust and reliable for the analysis of volatile and thermally stable compounds. Extensive spectral libraries are available. | General analysis of volatile organic compounds, quality control. | actascientific.comshimadzu.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for non-volatile, polar, or thermally labile compounds. | Analysis of pharmaceuticals (including thiazolidinediones), natural products, and biomolecules. | nih.govsaspublishers.com |

| Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-MS) | Vastly superior separation power for extremely complex mixtures. Enhanced sensitivity and structured chromatograms. | Analysis of food aromas, petroleum, environmental samples, and metabolomics. Essential for finding trace compounds in dense matrices. | researchgate.netchromatographyonline.comacs.org |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Provides unambiguous structural elucidation of analytes post-separation without the need for ionization. | Structural identification of unknown compounds in natural product discovery and impurity profiling. | nih.gov |

Computational and Theoretical Chemistry Studies of 2 Nonylthiazolidine

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to determine its electronic structure and other associated characteristics.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. aphrc.orgtandfonline.com DFT calculations can elucidate properties like the distribution of electron density, which is crucial for understanding a molecule's reactivity. aphrc.org For instance, in studies of thiazolidine (B150603) derivatives, DFT has been used to identify reactive sites, with analyses revealing the sulfur atom as a likely target for nucleophilic attacks and specific carbon atoms as the most nucleophilic centers. aphrc.org

Vibrational analysis, often performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net For heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide reliable vibrational frequencies that correlate well with experimental values. researchgate.net

Illustrative Data from a Hypothetical DFT Analysis of 2-Nonylthiazolidine:

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's chemical reactivity and stability. mdpi.com |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Key Vibrational Frequencies | 2920 cm⁻¹ (C-H), 1250 cm⁻¹ (C-N) | Corresponds to specific bond stretching and bending modes. |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. tandfonline.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT. mdpi.comdtic.mil They are often used as a benchmark to validate the results of less computationally intensive methods. dtic.mil For heterocyclic compounds, ab initio calculations have been employed to determine properties like vertical ionization potentials and nuclear quadrupole couplings with good agreement with experimental data. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By simulating the interactions between atoms, MD can reveal the conformational landscape of a molecule, showing its preferred shapes and how it might change its structure in different environments. nih.gov

For thiazolidine derivatives, MD simulations have been used to investigate their stability and interactions with biological targets. mdpi.complos.org These simulations can also model solvation effects, providing insight into how a molecule like this compound would behave in a solvent like water, which is crucial for understanding its pharmacokinetic properties. mdpi.com The stability of a ligand-protein complex, for example, can be assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms during the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijprajournal.comnih.gov For thiazolidine derivatives, QSAR studies have been performed to understand the structural requirements for various biological activities, such as anticancer and antihyperglycemic effects. ijprajournal.comijpsonline.comnih.gov

These studies typically involve calculating a set of molecular descriptors for each compound, which can be thermodynamic, electronic, or shape-based. nih.gov Multiple linear regression (MLR) and other statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. ijprajournal.comnih.gov Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. ijper.org

Example of Descriptors Used in QSAR Models for Thiazolidine Derivatives:

| Descriptor Type | Example Descriptor | Relevance |

| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule. ijprajournal.com |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Relates to the molecule's hydrophobicity and absorption. nih.gov |

| Electronic | Dipole Moment | Influences interactions with polar biological targets. researchgate.net |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

Molecular Docking and Binding Site Analysis with Non-Human Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjournaljpri.com In the context of drug discovery, docking is used to predict how a small molecule, such as a thiazolidine derivative, might bind to a protein target. mdpi.comnih.gov

Studies on thiazolidine derivatives have utilized molecular docking to explore their binding modes with various enzymes and receptors. mdpi.comresearchgate.net For example, docking studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between thiazolidine derivatives and the active sites of proteins like VEGFR-2 and PPARγ. mdpi.comnih.gov This information is invaluable for understanding the mechanism of action and for designing new inhibitors with improved affinity and selectivity. mdpi.com

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry can be used to explore the potential energy surface of a chemical reaction, providing insights into the reaction mechanism. acs.orgnih.gov By calculating the energies of reactants, products, and transition states, chemists can determine the most likely pathway for a reaction to occur. mdpi.com

For the synthesis of thiazolidine derivatives, computational methods can be used to elucidate the mechanisms of reactions such as the Knoevenagel condensation or the formation of the thiazolidine ring itself. nih.govresearchgate.net For instance, DFT calculations have been used to investigate the mechanism of the DABCO-catalyzed synthesis of thiazolidine-2-thiones, revealing that the initial nucleophilic attack of a propargylamine (B41283) on carbon disulfide is the rate-determining step. acs.org Such studies can help in optimizing reaction conditions and in designing new synthetic routes. nih.gov

Future Research Directions and Emerging Paradigms for 2 Nonylthiazolidine

Advancements in Asymmetric Synthesis and Chiral Resolution of 2-Nonylthiazolidine Isomers

The carbon atom at the 2-position of the this compound ring is a chiral center, meaning the compound can exist as two distinct, non-superimposable mirror images known as enantiomers. It is a well-established principle in chemistry and pharmacology that different enantiomers of a chiral molecule can exhibit vastly different biological activities and physical properties. researchgate.netrsc.org Therefore, the development of methods to selectively synthesize or separate these isomers is a critical frontier.

Future research should focus on two primary strategies:

Asymmetric Synthesis : This approach aims to directly synthesize a single, desired enantiomer. Promising methodologies that could be adapted for this compound include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated to guide the reaction's stereochemical outcome. chemmethod.com Another powerful technique is chiral pool synthesis, which would utilize readily available, enantiomerically pure starting materials like the amino acid L-cysteine. chemmethod.comrsc.orgontosight.ai The reaction of L-cysteine with decanal (B1670006) (the aldehyde corresponding to the nonyl group) would be a direct route to producing chiral this compound-4-carboxylic acid. acs.org

Chiral Resolution : This process involves separating a racemic (50:50) mixture of enantiomers. researchgate.net A proven method involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent, such as a chiral acid or base. researchgate.netmdpi.com This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. researchgate.nethuanachemical.com Once separated, the chiral resolving agent can be removed to yield the pure enantiomers of this compound.

A dedicated research effort in this area is paramount, as it would enable a systematic evaluation of the specific properties of each isomer, paving the way for more targeted and effective applications.

Development of Biosensors or Smart Materials Incorporating Thiazolidine (B150603) Structures

The unique structure of this compound, combining a polar thiazolidine head group with a long, nonpolar nonyl tail, makes it an excellent candidate for applications in materials science, particularly in the development of biosensors and smart materials.

Future research directions include:

Functionalized Surfaces for Biosensing : The amphiphilic nature of this compound suggests it could form self-assembling monolayers on surfaces like gold or other conductive materials. The thiazolidine ring, with its sulfur and nitrogen atoms, could act as a ligand to bind specific metal ions or other analytes. Research could explore its use in fluorescent sensors, similar to how other thiazolidine derivatives have been used for detecting copper (II) ions. ontosight.ai The long nonyl chain would help in creating an ordered, hydrophobic layer, which can be crucial for sensor stability and sensitivity.

Stimuli-Responsive "Smart" Materials : Smart materials are designed to change their properties in response to external stimuli like temperature, pH, or light. google.com The this compound moiety could be incorporated into polymer backbones or hydrogels. researchgate.net The long alkyl chain could influence the material's hydrophobic-hydrophilic balance, potentially leading to materials that undergo phase transitions or conformational changes at specific temperatures, making them useful for controlled release systems or adaptive coatings. The introduction of long acyl chains to other thiazolidine derivatives has been shown to dramatically increase their lipophilicity, a property crucial for designing such materials. indexacademicdocs.org

The exploration of this compound in this context could lead to the creation of novel materials with tailored functionalities for advanced technological applications.

Application of Machine Learning and Artificial Intelligence in Thiazolidine Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical and materials research by enabling rapid prediction of molecular properties and accelerating the design of new compounds. indexacademicdocs.orgmdpi.com For this compound, these computational tools offer a paradigm shift, allowing for in silico exploration before embarking on costly and time-consuming laboratory synthesis.

Emerging research paradigms in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms like Random Forest and Support Vector Regression are already used to build robust QSAR models for other thiazolidine derivatives to predict their biological activities. acs.orgtribology.rs Future work should focus on developing QSAR models specifically for this compound derivatives to predict properties relevant to industrial applications, such as corrosion inhibition efficiency, lubricity, or surfactant behavior.

ADMET and Property Prediction : AI-powered tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel compounds. icorr.org This is crucial for any application involving biological systems or environmental exposure. Generative AI models can even simulate study outcomes, as has been demonstrated for predicting the toxicity of thiazolidinedione drugs. indexacademicdocs.org

Generative Models for de Novo Design : Advanced AI can be used to design new this compound derivatives with optimized properties. By defining desired parameters (e.g., high lipophilicity, specific binding affinity, low toxicity), generative models can propose novel chemical structures that are most likely to meet these criteria, vastly streamlining the discovery process. rsc.org

Exploration of Novel Industrial and Material Science Applications (non-biological, non-medical)

The distinct chemical structure of this compound, particularly its long alkyl chain and the presence of sulfur and nitrogen heteroatoms, suggests significant potential in several non-biological industrial applications. Research in this area would focus on leveraging these features for material protection and formulation science.

Future research should investigate the following applications:

Corrosion Inhibitors : Heterocyclic compounds containing sulfur and nitrogen are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.netgoogle.com The lone pair electrons on the nitrogen and sulfur atoms can coordinate with vacant d-orbitals of metal atoms, forming a protective film on the surface. The long nonyl chain would then create a hydrophobic (water-repelling) layer, further preventing contact with corrosive agents. wikipedia.orgesteem-india.com Research to quantify the corrosion inhibition efficiency of this compound is a promising avenue.

Lubricant Additives : Additives are essential for improving the performance of lubricating oils, providing properties like anti-wear and antioxidation. ontosight.aiipcol.com Thiadiazole derivatives, which are structurally related to thiazolidines, are known to function as effective lubricant additives. sci-hub.senih.gov The this compound molecule could function similarly, with the polar head adsorbing onto metal surfaces to reduce friction and wear, while the long alkyl tail ensures good solubility in the base oil.

Surfactants and Emulsifiers : A surfactant is a compound that lowers the surface tension between two substances, like oil and water, allowing them to mix. The amphiphilic structure of this compound (polar head, nonpolar tail) is the defining characteristic of a surfactant. Future studies could characterize its properties as a surfactant for use in industrial cleaning formulations, as an emulsifier in polymerization reactions, or as a dispersant in coatings and inks.

Investigation of this compound in Complex Ecological Systems or Bioremediation Contexts

Understanding the lifecycle of a chemical compound in the environment is crucial. For this compound, this involves studying both its natural occurrence and its potential for use in environmental remediation technologies.

Key research areas include:

Food Chemistry and Natural Occurrence : Research has shown that this compound-4-carboxylic acid forms naturally in orange juice through the reaction of cysteine with nonanal (B32974), an aldehyde associated with flavor. This finding firmly places this compound in the context of food science. Future studies should investigate its formation in other food systems, its contribution (positive or negative) to flavor and aroma profiles, and its stability during processing and storage. researchgate.net

Biodegradation and Ecotoxicology : The environmental fate of this compound is unknown. Research is needed to study its biodegradability by soil and aquatic microorganisms. The microbial degradation of heterocyclic compounds is a known process and could be a pathway for the natural attenuation of this compound. Ecotoxicological studies would be necessary to determine its impact on various organisms and ensure its environmental safety.

Bioremediation Applications : Herbicide safeners are compounds that protect crops from injury by herbicides, and some thiazolidine derivatives have been investigated for this purpose in the context of soil bioremediation. google.com The structure of this compound could be modified to create derivatives capable of sequestering specific pollutants from soil or water. Its surfactant properties could also be harnessed to increase the bioavailability of hydrophobic contaminants, making them more accessible to degrading microbes.

By exploring these avenues, researchers can build a comprehensive understanding of this compound's role in the environment and potentially harness its properties for beneficial applications.

Q & A

Advanced Research Question

- In Vitro Screening: Use Ames tests for mutagenicity and MTT assays for cytotoxicity in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .

- In Vivo Models: Administer escalating doses to rodents (e.g., Sprague-Dawley rats) and monitor biomarkers (e.g., ALT/AST for liver toxicity) over 28 days .

- Metabolite Profiling: Identify reactive metabolites (e.g., glutathione adducts) via LC-MS/MS to predict idiosyncratic toxicity .

What analytical frameworks are effective for quantifying this compound in environmental matrices?

Advanced Research Question

- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges improves recovery from water or soil .

- Detection Limits: Employ UPLC-MS/MS in multiple reaction monitoring (MRM) mode for trace-level quantification (LOQ < 1 ppb) .

- Matrix Effects: Validate methods using spike-recovery experiments in representative matrices (e.g., river water, sediment) .

How can computational tools predict the physicochemical properties of this compound for drug discovery?

Advanced Research Question

- QSAR Models: Train algorithms on logP, pKa, and solubility data from analogous thiazolidines to estimate bioavailability .

- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC bilayers) .

- Docking Studies: Predict binding affinities to target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.